2,4-Dimethylpyridine-3-carboxylic acid N-oxide

Descripción general

Descripción

2,4-Dimethylpyridine-3-carboxylic acid N-oxide is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used for research and development purposes and is not intended for medicinal or household use .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide typically involves the oxidation of 2,4-dimethylpyridine-3-carboxylic acid. One common method is the treatment of the pyridine derivative with hydrogen peroxide in the presence of a base, which results in the formation of the N-oxide . This reaction is usually carried out under controlled temperature conditions to ensure the stability of the product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimized reaction conditions, can be applied to scale up the production of this compound.

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dimethylpyridine-3-carboxylic acid N-oxide can undergo various chemical reactions, including:

Oxidation: The compound itself is an oxidized form of its parent pyridine derivative.

Reduction: It can be reduced back to 2,4-dimethylpyridine-3-carboxylic acid under appropriate conditions.

Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where the oxygen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and a base are commonly used for the oxidation of pyridine derivatives to form N-oxides.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the N-oxide back to the parent pyridine compound.

Substitution: Nucleophiles such as amines or thiols can react with the N-oxide group under mild conditions to form substituted products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the N-oxide will yield 2,4-dimethylpyridine-3-carboxylic acid, while nucleophilic substitution can yield various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2,4-Dimethylpyridine-3-carboxylic acid N-oxide is utilized in the synthesis of various pharmaceutical compounds. Notably, it has been explored for its potential as an impurity in the synthesis of Fampridine, a drug used for multiple sclerosis treatment. Its structural features contribute to the development of CCR5 antagonists, which are important in HIV therapy.

Case Study: CCR5 Antagonists

Research has shown that derivatives of this compound exhibit significant activity against R5 HIV-1 replication. A study optimized these compounds for their selectivity and potency, demonstrating their potential as therapeutic agents against HIV .

Biocatalysis

The compound has been identified as a substrate for biocatalytic processes involving whole-cell systems. A study reported that recombinant Escherichia coli expressing specific enzymes could convert various heterocycles to their corresponding N-oxides efficiently. This method is environmentally friendly and avoids the use of toxic reagents .

Table: Biocatalytic Conversion Efficiency

| Substrate Type | Conversion Rate (%) | Comments |

|---|---|---|

| Pyridines | High | Effective without side products |

| Pyrazines | Moderate | Requires optimization |

| Bulky Heterocycles | Variable | Dependent on substrate |

Antimicrobial Properties

Emerging studies suggest that this compound possesses antibacterial and antifungal properties. It has been tested against various pathogens, showing promise as a lead compound for developing new antimicrobial agents.

Case Study: Antimicrobial Activity

In vitro tests demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential application in treating bacterial infections .

Environmental Applications

Due to its biocompatibility and low toxicity profile, the compound is also being investigated for environmental applications, particularly in bioremediation processes where it may aid in the degradation of pollutants.

Mecanismo De Acción

The mechanism of action of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide involves its ability to act as an oxidizing agent. The N-oxide group can participate in redox reactions, where it can either donate or accept electrons. This property makes it useful in various chemical reactions, including the Cope elimination, where the N-oxide acts as a base to facilitate the elimination of a leaving group .

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dimethylpyridine-3-carboxylic acid: The parent compound, which lacks the N-oxide group.

2,4-Diaminopyrimidine: Another pyridine derivative with different functional groups.

Indole derivatives: Compounds with a similar aromatic structure but different functional groups and biological activities.

Uniqueness

2,4-Dimethylpyridine-3-carboxylic acid N-oxide is unique due to its N-oxide functional group, which imparts distinct chemical reactivity compared to its parent compound and other similar pyridine derivatives. This makes it valuable in specific research applications where the N-oxide functionality is required.

Actividad Biológica

2,4-Dimethylpyridine-3-carboxylic acid N-oxide (CAS No. 372156-99-5) is a compound of increasing interest in biological research due to its potential pharmacological properties. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

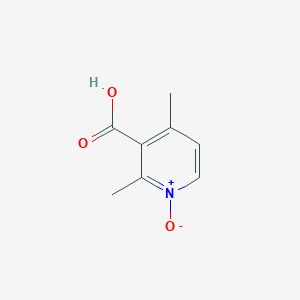

This compound is characterized by the following structural formula:

This compound features a pyridine ring with two methyl groups and a carboxylic acid moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, particularly those related to oxidative stress and proline biosynthesis. This inhibition can lead to altered cellular metabolism and stress responses .

- Cell Signaling Modulation : It influences various cell signaling pathways that are crucial for cellular homeostasis and stress response mechanisms .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, which is vital for protecting cells from oxidative damage. The compound's antioxidant capacity was evaluated using DPPH radical scavenging assays, showing promising results compared to standard antioxidants .

Antibacterial Activity

The compound has been investigated for its antibacterial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further exploration in antimicrobial therapies .

Cytotoxicity Studies

In vitro cytotoxicity assessments against human cancer cell lines (e.g., A-549 lung adenocarcinoma and MCF-7 breast cancer cells) have been conducted. Results indicated that certain derivatives of this compound demonstrated significant cytotoxic effects, with IC50 values suggesting potential as an anticancer agent .

Case Studies and Research Findings

- Antioxidant Efficacy : A study evaluated the antioxidant activity of several derivatives of pyridine compounds, including this compound. The results showed that the compound effectively reduced oxidative stress markers in treated cell lines .

- Cytotoxicity Against Cancer Cells : Another study focused on the cytotoxic effects of this compound on A-549 and MCF-7 cells, reporting IC50 values of approximately 22 µg/mL and 6 µg/mL respectively, indicating strong potential for further development as an anticancer drug .

- Mechanistic Insights : Research highlighted the molecular interactions of this compound with specific enzymes involved in metabolic pathways. Its role in modulating enzyme activity was linked to changes in proline synthesis and cellular stress responses .

Summary Table of Biological Activities

| Activity Type | Description | IC50 Values/Notes |

|---|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress | Significant compared to standards |

| Antibacterial | Inhibits growth of various bacterial strains | Further studies needed |

| Cytotoxicity | Induces cell death in cancer cell lines | A-549: 22 µg/mL; MCF-7: 6 µg/mL |

Propiedades

IUPAC Name |

2,4-dimethyl-1-oxidopyridin-1-ium-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-4-9(12)6(2)7(5)8(10)11/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNYTNNBUQMLBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=[N+](C=C1)[O-])C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465366 | |

| Record name | N-Oxide-2,4-dimethyl-3-pyridine carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372156-99-5 | |

| Record name | N-Oxide-2,4-dimethyl-3-pyridine carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.